molecular formula C11H22O5Si B188341 3-(tert-Butyldimethylsilyloxy)glutaric Acid CAS No. 113794-48-2

3-(tert-Butyldimethylsilyloxy)glutaric Acid

Cat. No.: B188341
CAS No.: 113794-48-2
M. Wt: 262.37 g/mol
InChI Key: OHPIOMMEWYTXCL-UHFFFAOYSA-N
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Description

3-(tert-Butyldimethylsilyloxy)glutaric Acid is an organic compound with the molecular formula C11H22O5Si. It is a derivative of glutaric acid, where one of the hydroxyl groups is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(tert-Butyldimethylsilyloxy)glutaric Acid can be synthesized through the reaction of glutaric anhydride with tert-butyldimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyldimethylsilyloxy)glutaric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-Butyldimethylsilyloxy)glutaric Acid has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and intermediates.

    Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyldimethylsilyloxy)glutaric Acid primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites in the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyldimethylsilyloxy)glutaric Anhydride: Similar in structure but exists as an anhydride.

    tert-Butyldimethylsilyl Chloride: Used as a reagent for introducing the TBDMS group.

    Glutaric Acid: The parent compound without the TBDMS protection.

Uniqueness

3-(tert-Butyldimethylsilyloxy)glutaric Acid is unique due to its specific protective group, which offers stability and selectivity in chemical reactions. This makes it particularly valuable in complex organic synthesis where precise control over reactivity is essential .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5Si/c1-11(2,3)17(4,5)16-8(6-9(12)13)7-10(14)15/h8H,6-7H2,1-5H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPIOMMEWYTXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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